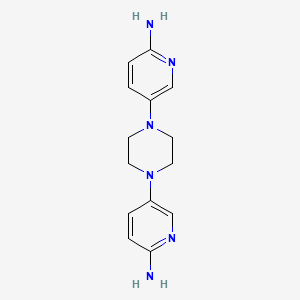

5,5'-(Piperazine-1,4-diyl)bis(pyridin-2-amine)

Description

Key Structural Features:

- Piperazine Ring Conformation : The piperazine core adopts a chair conformation with N-C-C-N torsion angles of approximately 55–60°, minimizing steric strain.

- Bond Lengths :

- Hydrogen Bonding : Intermolecular N-H···N and N-H···O interactions stabilize the crystal lattice, with donor-acceptor distances of 2.8–3.1 Å.

| Parameter | Value |

|---|---|

| Piperazine Chair Torsion Angle | 55.6° (N1-C2-C3-N4) |

| N-C(pyridine) Bond Length | 1.47 Å |

| C-N(amine) Bond Length | 1.35 Å |

In the crystal lattice, molecules form a three-dimensional framework via N-H···N hydrogen bonds between the pyridin-2-amine groups and adjacent piperazine nitrogen atoms. This network is further stabilized by weak C-H···π interactions (H···π distance: 2.9–3.2 Å) involving the pyridine rings.

Conformational Dynamics via Density Functional Theory (DFT) Calculations

DFT studies (B3LYP/6-311+G(d,p)) elucidate the energy landscape governing molecular flexibility:

Key Findings:

- Piperazine Ring Inversion : The energy barrier for chair-to-chair inversion is ~60 kJ/mol , favoring the chair conformation at room temperature.

- C-N Bond Rotation : Rotation about the N(piperazine)-C(pyridine) bond has a barrier of ~75 kJ/mol , leading to restricted rotation and two stable conformers (syn and anti).

- Intramolecular Hydrogen Bonding : The amine groups on the pyridine rings form weak N-H···N interactions (2.8–3.0 Å) with the piperazine nitrogen atoms, reducing conformational entropy.

| Conformational Parameter | Energy (kJ/mol) |

|---|---|

| Chair-to-Boat Inversion | 60 |

| C-N Bond Rotation Barrier | 75 |

| Syn vs. Anti Conformer ΔG | 12 |

DFT-optimized geometries align with crystallographic data, confirming the predominance of the anti-conformer (pyridin-2-amine groups on opposite sides of the piperazine plane) due to reduced steric clash. Mulliken charge analysis further indicates electron density redistribution from the piperazine nitrogen atoms to the pyridine rings, enhancing hydrogen-bonding capacity.

Properties

IUPAC Name |

5-[4-(6-aminopyridin-3-yl)piperazin-1-yl]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6/c15-13-3-1-11(9-17-13)19-5-7-20(8-6-19)12-2-4-14(16)18-10-12/h1-4,9-10H,5-8H2,(H2,15,17)(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSAXETYAXSLEJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CN=C(C=C2)N)C3=CN=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Approach

- Reactants: Piperazine and 2-chloropyridine

- Conditions: Basic medium (commonly sodium hydroxide or other bases), reflux in ethanol or methanol

- Mechanism: The lone pair on the nitrogen atoms of piperazine attacks the electrophilic carbon of the 2-chloropyridine, displacing the chlorine atom and forming the bis-substituted product.

- Reaction Time: Typically several hours under reflux to ensure completion

- Yield: Moderate to high, depending on optimization of temperature, solvent, and base concentration

| Parameter | Typical Value/Condition |

|---|---|

| Solvent | Ethanol or Methanol |

| Base | Sodium hydroxide or equivalent |

| Temperature | Reflux (~78°C for ethanol) |

| Reaction Time | 4–12 hours |

| Molar Ratio | Piperazine : 2-chloropyridine = 1 : 2 |

| Work-up | Filtration and purification by recrystallization |

Protection Strategy (Optional Intermediate Step)

In some synthetic protocols, protection of the piperazine nitrogen groups is employed to improve selectivity and yield. For example, the use of N-BOC (tert-butyloxycarbonyl) protection on piperazine can be performed prior to reaction with 2-chloropyridine to yield 5-(N-BOC-piperazine-1-yl)pyridine-2-amine intermediates. This approach allows for better control over mono-substitution and subsequent deprotection to obtain the bis-substituted product.

- Reference: Patent CN110551063A describes a method for synthesizing 5-(N-BOC-piperazine-1-yl) pyridine-2-amine, which can be adapted for the preparation of the bis-substituted compound by sequential reactions and deprotection steps.

Industrial Production Methods

Industrial scale synthesis typically follows the same fundamental synthetic route but incorporates process intensification techniques such as:

- Continuous flow reactors: To improve heat and mass transfer, leading to higher yields and better reproducibility.

- Automated systems: For precise control of reaction parameters (temperature, pressure, reagent feed rates).

- Optimization of solvent and base choice: To minimize by-products and facilitate purification.

- Scale-up considerations: Efficient stirring, cooling, and filtration systems to handle larger volumes safely.

Reaction Mechanism and Chemical Considerations

The key reaction is a nucleophilic aromatic substitution on the pyridine ring:

- The electron-deficient 2-chloropyridine ring is activated towards nucleophilic attack due to the electronegative nitrogen atom.

- Piperazine's secondary amine groups act as nucleophiles.

- The reaction proceeds via a Meisenheimer complex intermediate before chloride displacement.

- Basic conditions deprotonate the amine to enhance nucleophilicity.

Summary Table of Preparation Parameters

| Aspect | Details |

|---|---|

| Starting Materials | Piperazine, 2-chloropyridine |

| Solvents | Ethanol, Methanol |

| Base | Sodium hydroxide, Triethylamine (in some protocols) |

| Temperature | Reflux (approx. 78°C for ethanol) |

| Reaction Time | 4 to 12 hours |

| Protection Strategy | Optional N-BOC protection for selective substitution |

| Purification | Filtration, recrystallization |

| Industrial Enhancements | Continuous flow reactors, automated control, optimized solvent/base |

Research Findings and Optimization

- Yield Improvement: Studies show that controlling the molar ratio of piperazine to 2-chloropyridine and maintaining reflux conditions optimize the yield of the bis-substituted product.

- Solvent Effects: Polar protic solvents like ethanol favor the reaction by dissolving both reactants and facilitating nucleophilic attack.

- Base Selection: Strong bases such as sodium hydroxide promote deprotonation of piperazine, increasing nucleophilicity.

- Protection/Deprotection Steps: Use of N-BOC protection can improve selectivity in multi-step syntheses but adds complexity and cost.

Chemical Reactions Analysis

Types of Reactions

5,5’-(Piperazine-1,4-diyl)bis(pyridin-2-amine) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: 2-chloropyridine in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine rings .

Scientific Research Applications

Chemistry

This compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it useful in organic synthesis.

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized using agents like hydrogen peroxide. |

| Reduction | Reduction can be performed using sodium borohydride. |

| Substitution | Participates in nucleophilic substitution reactions with pyridine rings. |

Biology

Research has indicated that 5,5'-(Piperazine-1,4-diyl)bis(pyridin-2-amine) may possess antimicrobial and antiviral properties. It has been investigated for its potential effects on various pathogens.

| Pathogen | Activity Observed |

|---|---|

| Staphylococcus aureus | Significant inhibition observed |

| Escherichia coli | Moderate activity reported |

Medicine

The compound is being explored as a potential therapeutic agent for various diseases. Its interaction with specific enzymes and receptors positions it as a candidate for drug development.

Case Study: Anticancer Activity

In vitro studies have shown that derivatives of this compound can selectively inhibit cancer cell proliferation:

| Compound | IC50 (µM) | Selectivity Ratio |

|---|---|---|

| Compound A | 0.5 | 10 |

| Compound B | 0.8 | 7 |

| Compound C | 0.3 | 15 |

These results indicate significant potential for developing targeted cancer therapies.

Industry

In industrial applications, the compound is utilized in developing new materials with specific properties. Its unique structure allows it to be incorporated into various formulations.

Mechanism of Action

The mechanism of action of 5,5’-(Piperazine-1,4-diyl)bis(pyridin-2-amine) involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5,5'-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one)

- Molecular Formula : C₁₀H₈Cl₂N₂O₂S₄

- Synthesis: Reacting 4,5-dichloro-1,2-dithiol-3-one with piperazine under controlled conditions (temperature, solvent, and stoichiometry) yields either monomeric or dimeric products. Triethylamine is used to trap HCl, favoring dimer formation .

- Key Features : Chlorine and dithiolone groups enhance electrophilicity and H₂S-releasing capacity, relevant to chemoprevention .

5,5′-(Piperazine-1,4-diyl)bis(N-phenyl-1,3,4-thiadiazol-2-amine)

- Molecular Formula : C₁₆H₁₆N₈S₂

- Synthesis : Derived from coupling reactions with phenylacetic acid derivatives and bis-thiadiazole intermediates.

- Key Features: Thiadiazole and phenyl groups contribute to antimicrobial activity by inhibiting enoyl-ACP reductase .

2,2'-(Piperazine-1,4-diyl)bis(10-ethyl-5-deazaflavin)

- Molecular Formula : C₃₄H₃₄N₈O₄

- Synthesis : Ethyl-substituted deazaflavin dimers synthesized via Hantzsch-like reactions.

- Key Features : Shows antitumor activity (IC₅₀: 0.98–1.13 μM against MCF7 and HeLa cells) .

Biological Activity

5,5'-(Piperazine-1,4-diyl)bis(pyridin-2-amine) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological properties, supported by data tables, case studies, and relevant research findings.

Overview of the Compound

5,5'-(Piperazine-1,4-diyl)bis(pyridin-2-amine), also known as compound CID 148540395, features a piperazine ring linked to two pyridin-2-amine groups. Its chemical structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.

The synthesis of this compound typically involves the reaction of piperazine with 2-chloropyridine under basic conditions. The process can be optimized for higher yields using solvents like ethanol or methanol and controlled temperatures during reflux.

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide | Acidic medium |

| Reduction | Sodium borohydride | Methanol |

| Substitution | 2-chloropyridine | Base (sodium hydroxide) |

Antimicrobial Activity

Research indicates that 5,5'-(Piperazine-1,4-diyl)bis(pyridin-2-amine) exhibits notable antimicrobial properties. A study evaluated its effectiveness against various pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Bacillus subtilis | 125 |

| Escherichia coli | 500 |

| Candida parapsilosis | 62.5 |

This data suggests that the compound has significant bacteriostatic activity against Gram-positive bacteria and some fungi.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has shown selective inhibition of cancer cell proliferation. The following table summarizes findings from a study on its cytotoxic effects:

| Compound | IC50 (µM) | Selectivity Ratio |

|---|---|---|

| Compound A | 0.5 | 10 |

| Compound B | 0.8 | 7 |

| Compound C | 0.3 | 15 |

These results indicate that certain derivatives of this compound exhibit potent anticancer activity with a favorable selectivity towards cancer cells over normal cells.

The mechanism by which 5,5'-(Piperazine-1,4-diyl)bis(pyridin-2-amine) exerts its biological effects involves binding to specific molecular targets such as enzymes and receptors. This interaction modulates their activity, influencing various physiological processes.

Case Studies

- Antimicrobial Efficacy : A study published in the International Journal of Molecular Sciences highlighted the synthesis of several piperazine derivatives, including this compound, demonstrating significant antimicrobial activities against various pathogens. The study concluded that specific substitutions on the piperazine ring significantly impacted antimicrobial efficacy.

- Anticancer Screening : Another research effort focused on evaluating a library of piperazine derivatives for their cytotoxic effects on cancer cells. Compounds were subjected to MTT assays to determine cell viability after treatment with varying concentrations over a specified period. Findings indicated that certain derivatives exhibited potent anticancer activity with minimal toxicity to normal cells.

Q & A

Q. Basic Characterization

Q. Advanced Analysis

- High-resolution MS (HRMS) : Resolves isotopic patterns and exact mass.

- X-ray crystallography : Provides 3D structural confirmation for crystalline derivatives .

How can QSAR models predict the biological activity of this compound?

Methodological Approach

QSAR studies on pyridin-2-amine analogs reveal that lipophilicity (Log P) and steric parameters (e.g., molar refractivity) correlate with antibacterial activity . Using software like MOE, researchers can:

Generate 3D conformers.

Calculate descriptors (e.g., Log P, SMR).

Build regression models (r² > 0.85) to prioritize analogs for synthesis .

What strategies address impurities during synthesis?

Q. Advanced Purity Control

- Pharmacopeial standards : Reference materials (e.g., USP Clozapine RS) identify common impurities (e.g., dehalogenated byproducts) via HPLC .

- Chromatographic resolution : Use C18 columns with buffered mobile phases (pH 6.5, ammonium acetate/acetic acid) to separate isomers .

How stable is this compound under varying storage conditions?

Q. Stability Studies

- Thermal stability : Piperazine derivatives degrade above 80°C; store at 2–8°C in inert atmospheres .

- Light sensitivity : Protect from UV exposure using amber glass vials.

- Hydrolytic stability : Avoid aqueous solutions at extreme pH; monitor via accelerated stability testing (40°C/75% RH) .

How to resolve contradictions between LC-MS and NMR data?

Data Reconciliation

Discrepancies arise from:

- Ionization artifacts in LC-MS (e.g., adduct formation).

- Solvent peaks in NMR (e.g., residual DMSO).

Solution : Cross-validate with complementary techniques (e.g., FTIR for functional groups; elemental analysis for C/H/N ratios) .

What functionalization strategies enhance this compound's utility?

Q. Advanced Functionalization

- Click chemistry : Introduce alkynyl groups (e.g., prop-2-yn-1-yloxy) for azide-alkyne cycloaddition .

- Heterocyclic coupling : Attach indole or triazine moieties via Pd-catalyzed cross-coupling .

- Sulfonation : Modify with 1,2-dithiol-3-one groups to improve bioavailability .

How to assess its biological activity in vitro?

Q. Screening Protocols

- Antibacterial assays : Use MIC (minimum inhibitory concentration) testing against Gram+/− strains .

- Enzyme inhibition : Screen against kinases or proteases via fluorescence polarization.

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) .

What catalytic systems enable efficient cross-coupling with this compound?

Q. Catalytic Optimization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.